molecular formula C19H26N2 B12683018 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline CAS No. 90680-34-5

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline

Cat. No.: B12683018
CAS No.: 90680-34-5
M. Wt: 282.4 g/mol
InChI Key: XMHYNCJWBBKQTQ-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring, along with an aminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 4-aminobenzylamine with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and anhydrous alcohol as the solvent . The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline is unique due to the presence of both aminomethyl and diisopropyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

90680-34-5

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3

InChI Key

XMHYNCJWBBKQTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N

Origin of Product

United States

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